1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride
CAS No.: 1219192-19-4
Cat. No.: VC2636353
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219192-19-4 |
|---|---|
| Molecular Formula | C19H19ClN2O2 |
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | 1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C19H18N2O2.ClH/c22-19(23)17-11-14-13-8-4-5-9-15(13)21-18(14)16(20-17)10-12-6-2-1-3-7-12;/h1-9,16-17,20-21H,10-11H2,(H,22,23);1H |
| Standard InChI Key | GOHZQEOGLTTWFF-UHFFFAOYSA-N |
| SMILES | C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4)C(=O)O.Cl |
| Canonical SMILES | C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4)C(=O)O.Cl |
Introduction
1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and potential therapeutic applications, particularly in neuropharmacology and the treatment of neurological disorders and certain cancers.
Synthesis Methods
The synthesis of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride typically involves several steps:
-
Initial Condensation: The process begins with the condensation of tryptamine derivatives with benzaldehyde under acidic conditions. This reaction forms an intermediate Schiff base.
-
Reduction: The Schiff base is then reduced to yield the final product.
-
Industrial Scale Production: Continuous flow reactors are often used to enhance efficiency and yield on an industrial scale. Parameters such as temperature, pressure, and solvent choice are optimized for high purity and scalability.
Biological Activities and Potential Applications
1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride exhibits significant biological activities:
-
Enzyme Interactions: It interacts with enzymes involved in monoamine metabolism and platelet aggregation. These interactions can lead to alterations in neurotransmitter levels and changes in blood pressure regulation.
-
Neuropharmacological Effects: The compound can inhibit or activate enzymes like monoamine oxidase, which modulates neurotransmitter levels such as serotonin and dopamine, influencing mood and behavior.
Research Findings and Applications
| Application Area | Description |
|---|---|
| Neuropharmacology | Potential therapeutic applications in treating neurological disorders due to its effects on neurotransmitter modulation. |
| Cancer Research | Investigated for its role in cancer treatment due to its diverse biological activities. |
| Biochemical Research | Useful in studying enzyme interactions and their physiological effects. |
Stability and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume